METHYL 4,5-DIMETHYL-2-(3-METHYL-4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 4,5-DIMETHYL-2-(3-METHYL-4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4,5-DIMETHYL-2-(3-METHYL-4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 4,5-dimethylthiophene-3-carboxylic acid with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
METHYL 4,5-DIMETHYL-2-(3-METHYL-4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methyl groups on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as halogens, nitrating agents.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 4,5-DIMETHYL-2-(3-METHYL-4-AMINOBENZAMIDO)THIOPHENE-3-CARBOXYLATE.
Substitution: Various substituted thiophene derivatives.
Hydrolysis: 4,5-DIMETHYL-2-(3-METHYL-4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLIC ACID.
Scientific Research Applications
METHYL 4,5-DIMETHYL-2-(3-METHYL-4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other biologically active thiophene derivatives.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of METHYL 4,5-DIMETHYL-2-(3-METHYL-4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitrobenzamido group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring system can also participate in π-π interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4,5-DIMETHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
- METHYL 4,5-DIMETHYL-2-(3-METHYL-4-AMINOBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Uniqueness
METHYL 4,5-DIMETHYL-2-(3-METHYL-4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE is unique due to the presence of both methyl and nitro groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-8-7-11(5-6-12(8)18(21)22)14(19)17-15-13(16(20)23-4)9(2)10(3)24-15/h5-7H,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSRAXFNLTMSVDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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